3-[(S)-Trichloroethenesulfinyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(S)-Trichloroethenesulfinyl]-L-alanine is a synthetic compound characterized by the presence of a trichloroethenesulfinyl group attached to the amino acid L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-Trichloroethenesulfinyl]-L-alanine typically involves the reaction of L-alanine with trichloroethenesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Reaction with trichloroethenesulfinyl chloride: The protected L-alanine is then reacted with trichloroethenesulfinyl chloride in the presence of a base such as triethylamine to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(S)-Trichloroethenesulfinyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The trichloroethenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethenesulfinyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-[(S)-Trichloroethenesulfonyl]-L-alanine.
Reduction: Formation of 3-[(S)-Trichloroethenesulfanyl]-L-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(S)-Trichloroethenesulfinyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(S)-Trichloroethenesulfinyl]-L-alanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-[(S)-Trichloroethenesulfonyl]-L-alanine: An oxidized derivative with a sulfonyl group.
3-[(S)-Trichloroethenesulfanyl]-L-alanine: A reduced derivative with a sulfanyl group.
3-[(S)-Trichloroethenesulfinyl]-D-alanine: An enantiomer with the D-configuration.
Uniqueness
3-[(S)-Trichloroethenesulfinyl]-L-alanine is unique due to its specific stereochemistry and the presence of the trichloroethenesulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189082-81-3 |
---|---|
Molecular Formula |
C5H6Cl3NO3S |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(S)-1,2,2-trichloroethenylsulfinyl]propanoic acid |
InChI |
InChI=1S/C5H6Cl3NO3S/c6-3(7)4(8)13(12)1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-,13-/m0/s1 |
InChI Key |
ZZLCFAMVXRUXEV-RXKGENHKSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[S@](=O)C(=C(Cl)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.